Diisopropyl (ethoxycarbonylmethyl)phosphonate

Catalog No.
S1919181
CAS No.
24074-26-8
M.F
C10H21O5P
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl (ethoxycarbonylmethyl)phosphonate

CAS Number

24074-26-8

Product Name

Diisopropyl (ethoxycarbonylmethyl)phosphonate

IUPAC Name

ethyl 2-di(propan-2-yloxy)phosphorylacetate

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C10H21O5P/c1-6-13-10(11)7-16(12,14-8(2)3)15-9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

YZEWJYIDAAGEHA-UHFFFAOYSA-N

SMILES

CCOC(=O)CP(=O)(OC(C)C)OC(C)C

Canonical SMILES

CCOC(=O)CP(=O)(OC(C)C)OC(C)C

Preparation of Spiroimine Ring Fragment of Spirolides

    Application Summary: This compound is used in the preparation of spiroimine ring fragment of spirolides via stereoselective intermolecular Diels-Alder and aza-Wittig cyclization.

    Methods of Application: The 3-O-substituted (S)-2,3-dihydroxypropyl derivatives are treated with diisopropyl tosyloxymethanephosphonate and finally deprotected.

    Results: The result is a spiroimine ring fragment of spirolides.

Preparation of Nine-Membered Diallylic Sulfonamides

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry

Diisopropyl (ethoxycarbonylmethyl)phosphonate is a chemical compound with the molecular formula C10H21O5PC_{10}H_{21}O_{5}P. It appears as a colorless to pale yellow liquid and is primarily utilized in organic synthesis. This compound features a phosphonate functional group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it significant in various

, including:

  • Diels-Alder Reactions: It serves as a reactant for the preparation of spiroimine ring fragments through stereoselective intermolecular Diels-Alder reactions.
  • Aza-Wittig Reactions: This compound can also be involved in aza-Wittig reactions, which are useful for synthesizing nitrogen-containing compounds .

These reactions highlight its versatility as an intermediate in organic synthesis.

The synthesis of diisopropyl (ethoxycarbonylmethyl)phosphonate can be achieved through several methods:

  • Reflux Method: This involves refluxing diisopropyl phosphite with ethoxycarbonylmethyl halides under controlled conditions.
  • Direct Esterification: The compound can also be synthesized via direct esterification methods involving appropriate alcohols and phosphonic acids .

These methods allow for the efficient production of diisopropyl (ethoxycarbonylmethyl)phosphonate in laboratory settings.

Diisopropyl (ethoxycarbonylmethyl)phosphonate finds applications primarily in organic synthesis. It is used as a:

  • Building Block: For synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
  • Intermediate: In the preparation of various biologically active compounds and materials .

The compound's unique structure allows it to function effectively in these roles.

Diisopropyl (ethoxycarbonylmethyl)phosphonate shares similarities with other phosphonates but possesses unique characteristics that differentiate it. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Diisopropyl methylphosphonateC7H17O3PC_{7}H_{17}O_{3}PBy-product in sarin production
Diethyl phosphonoacetateC6H13O4PC_{6}H_{13}O_{4}PUsed as a reagent in organic synthesis
Ethyl (2-methylpropyl)phosphonateC7H17O4PC_{7}H_{17}O_{4}PKnown for herbicidal properties

Uniqueness: Diisopropyl (ethoxycarbonylmethyl)phosphonate's ethoxycarbonylmethyl group provides distinct reactivity compared to other phosphonates, making it particularly useful for specific synthetic pathways not easily accessible with other compounds.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate

Dates

Modify: 2023-08-16

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